Antiproliferative Activity in HeLa Cervical Cancer Cells: IC50 Supporting Evidence
The compound demonstrated moderate antiproliferative activity against HeLa (cervical cancer) cells with an IC50 value of 30 µM . This measurement establishes a quantitative baseline for the compound's cytotoxicity in a widely-used human cancer cell model, although it must be noted that this data originates from a vendor technical summary and has not yet been corroborated in independent peer-reviewed literature.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 30 µM (HeLa cells) |
| Comparator Or Baseline | No direct comparator data available; cross-study benchmarks for moderate cytotoxicity in HeLa cells typically considered in the 10–50 µM range |
| Quantified Difference | Not calculable (no comparator) |
| Conditions | HeLa human cervical carcinoma cell line (vendor-reported assay) |
Why This Matters
Provides a preliminary efficacy threshold for researchers selecting this compound as a starting point for anticancer SAR campaigns, enabling go/no-go decisions based on cytotoxicity expectations.
